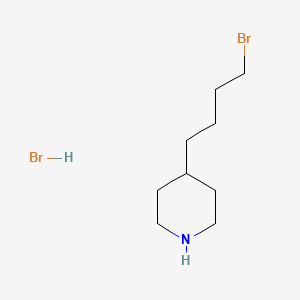

4-(4-bromobutyl)piperidine Hydrobromide

Description

Significance as a Versatile Synthetic Building Block in Organic Chemistry

The utility of 4-(4-bromobutyl)piperidine (B12977332) hydrobromide as a synthetic building block stems from its two reactive sites: the secondary amine of the piperidine (B6355638) ring and the primary alkyl bromide. This duality allows for sequential or, in some cases, simultaneous reactions to construct intricate molecular architectures. The piperidine nitrogen can act as a nucleophile, participating in reactions such as N-alkylation, N-arylation, and acylation. Concurrently, the bromobutyl chain serves as an electrophilic component, susceptible to nucleophilic substitution by a variety of nucleophiles. This dual reactivity enables the straightforward introduction of a piperidine ring connected by a flexible four-carbon linker into a target molecule.

Overview of the Compound's Structural Features and Their Implications for Chemical Reactivity

The chemical behavior of 4-(4-bromobutyl)piperidine hydrobromide is dictated by its distinct structural components:

The Piperidine Ring: This six-membered saturated heterocycle typically adopts a chair conformation to minimize steric strain. The nitrogen atom in the ring is basic and nucleophilic, although its reactivity is tempered in the hydrobromide salt form where the nitrogen is protonated. For the nitrogen to participate in nucleophilic reactions, deprotonation with a suitable base is generally required. The stereochemistry of the piperidine ring can also play a crucial role in the biological activity of the final product. lifechemicals.com

The 4-Bromobutyl Side Chain: This flexible alkyl chain terminates in a bromine atom, a good leaving group in nucleophilic substitution reactions. This makes the terminal carbon atom susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. The four-carbon length of the chain provides a degree of conformational flexibility, which can be advantageous in positioning the piperidine moiety for optimal interaction with biological targets.

The Hydrobromide Salt: The compound is supplied as a hydrobromide salt, which enhances its stability and shelf-life as a solid. In this form, the piperidine nitrogen is protonated, rendering it non-nucleophilic. To utilize the nucleophilicity of the piperidine nitrogen, a basic workup is necessary to generate the free amine. This feature allows for selective reactions at the bromobutyl chain under conditions where the piperidine nitrogen remains protonated and unreactive.

These structural features are summarized in the table below:

| Structural Feature | Description | Implication for Chemical Reactivity |

| Piperidine Ring | Six-membered saturated heterocycle containing a nitrogen atom. | The nitrogen atom is a nucleophilic center (after deprotonation). The ring provides a specific three-dimensional scaffold. |

| 4-Bromobutyl Chain | A four-carbon alkyl chain with a terminal bromine atom. | The bromine atom is a good leaving group, making the terminal carbon an electrophilic site for nucleophilic substitution. |

| Hydrobromide Salt | The piperidine nitrogen is protonated with hydrobromic acid. | Increases stability and renders the piperidine nitrogen non-nucleophilic until deprotonation. |

Contextualization within Piperidine-Based Compounds in Medicinal Chemistry and Advanced Synthesis

The piperidine scaffold is a cornerstone in medicinal chemistry, present in over 70 FDA-approved drugs. enamine.net Its incorporation into a molecule can significantly influence its pharmacokinetic properties, such as lipophilicity and metabolic stability. enamine.net Piperidine-containing compounds exhibit a broad spectrum of biological activities, including acting as central nervous system modulators, antihistamines, and anticancer agents. researchgate.net

The versatility of piperidine-based building blocks like this compound allows for the systematic exploration of chemical space around a core scaffold. By reacting this intermediate with various nucleophiles, chemists can generate libraries of compounds for biological screening. This approach is central to modern drug discovery efforts, enabling the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic profiles.

For instance, in the synthesis of antipsychotic agents, the introduction of a piperidine moiety is a common strategy. While direct examples using this compound are not readily found in publicly available literature, analogous building blocks are frequently employed to synthesize compounds that interact with dopamine (B1211576) and serotonin (B10506) receptors. The butylpiperidine portion of the molecule can serve as a key pharmacophore, fitting into the binding pockets of these receptors.

The table below lists some examples of therapeutic areas where piperidine-based compounds are prevalent:

| Therapeutic Area | Examples of Piperidine-Containing Drugs |

| Psychiatry | Haloperidol, Risperidone |

| Pain Management | Fentanyl, Meperidine |

| Allergy | Loratadine, Fexofenadine |

| Oncology | Rucaparib, Pipobroman |

Properties

IUPAC Name |

4-(4-bromobutyl)piperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrN.BrH/c10-6-2-1-3-9-4-7-11-8-5-9;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXGTWSTSVSBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382792 | |

| Record name | 4-(4-bromobutyl)piperidine Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049728-90-6 | |

| Record name | 4-(4-bromobutyl)piperidine Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Reactions of 4 4 Bromobutyl Piperidine Hydrobromide

Nucleophilic Substitution Reactions at the Bromobutyl Moiety

The primary mode of reactivity for 4-(4-bromobutyl)piperidine (B12977332) hydrobromide involves the electrophilic carbon of the bromobutyl chain, which is susceptible to attack by a wide array of nucleophiles. This classic SN2 reaction pathway allows for the facile introduction of diverse functional groups, leading to a broad spectrum of derivatives.

The displacement of the bromide ion by nitrogen-based nucleophiles is a cornerstone of the synthetic utility of 4-(4-bromobutyl)piperidine hydrobromide. This reaction is widely employed to link the piperidine (B6355638) scaffold to other heterocyclic systems, a common strategy in medicinal chemistry.

Piperazine (B1678402) Derivatives: The reaction of 4-(4-bromobutyl)piperidine with piperazine or its derivatives is a common method for synthesizing compounds with two basic nitrogen centers separated by a flexible butyl chain. google.com This motif is prevalent in pharmacologically active molecules. For instance, N-alkylation of piperazine with alkyl halides, such as chlorides or bromides, is a key step in the synthesis of various kinase inhibitors and other therapeutic agents. mdpi.com In a typical reaction, the piperazine nitrogen acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond. These reactions are often carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction. google.com

Morpholine (B109124): The synthesis of 4-morpholinopiperidine (B1299061) derivatives can be achieved through the reaction of a piperidine precursor with morpholine. google.com For example, the reaction of 1-benzyl-4-piperidone with morpholine, followed by debenzylation, yields 4-morpholinopiperidine. google.com While this is a different synthetic route, the underlying principle of forming a C-N bond between a piperidine derivative and morpholine is analogous to the nucleophilic substitution that would occur with this compound. The replacement of a piperazine fragment with a morpholine fragment can significantly alter the biological activity of the resulting compound. nih.gov

Ammonia (B1221849) and other Amines: While not explicitly detailed in the provided search results for this compound, the general reactivity of alkyl bromides with ammonia and primary or secondary amines is a fundamental and well-established transformation in organic synthesis. This reaction would lead to the corresponding primary, secondary, or tertiary amines, further expanding the accessible chemical space.

The following table summarizes representative nucleophilic substitution reactions with nitrogenous nucleophiles.

| Nucleophile | Product Class | Significance |

| Piperazine | 1-(4-(Piperidin-4-yl)butyl)piperazines | Precursors for kinase inhibitors and other therapeutic agents. google.commdpi.com |

| Morpholine | 4-(4-(Piperidin-4-yl)butyl)morpholines | Common scaffold in medicinal chemistry; modulates biological activity. google.comnih.gov |

| Ammonia | 4-(4-Aminobutyl)piperidines | Introduction of a primary amine for further functionalization. |

The formation of carbon-nitrogen (C-N) bonds is a fundamental process in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and functional materials. researchgate.net The reaction of this compound with nitrogen nucleophiles is a classic example of C-N bond formation via nucleophilic substitution. researchgate.net This approach is a cornerstone of synthetic chemistry, allowing for the direct linkage of the piperidinylbutyl moiety to various nitrogen-containing fragments. nih.govnih.gov

Modern synthetic methods have expanded the toolkit for C-N bond formation beyond simple substitution, including transition-metal-catalyzed cross-coupling reactions. nih.gov However, for an activated substrate like an alkyl bromide, direct substitution remains a highly efficient and atom-economical method. The resulting C-N bond connects the piperidine core to other chemical entities, which can be designed to interact with biological targets. For example, linking the piperidine unit to other aromatic or heterocyclic systems is a common strategy in the development of ligands for opioid receptors and other central nervous system targets. nih.govnih.gov

The table below provides examples of diverse chemical entities that can be formed through C-N bond formation with this compound.

| Reactant | Resulting Chemical Entity | Potential Application Area |

| Substituted Anilines | N-Aryl-4-(4-piperidinyl)butanamines | Pharmaceutical intermediates. core.ac.uk |

| Heterocyclic Amines (e.g., aminopyridines, aminoimidazoles) | 4-(4-(Heteroarylamino)butyl)piperidines | Biologically active compounds. rsc.org |

| Azides (e.g., Sodium Azide) | 4-(4-Azidobutyl)piperidine | Precursor for triazoles and further amine synthesis via reduction. nih.gov |

Strategies for Structural Elaboration and Diversification of the Piperidine Core

While the bromobutyl chain is the primary site of reaction for this compound, the piperidine core itself can be a target for structural modification, either before or after the elaboration of the butyl side chain. Diversity-oriented synthesis approaches aim to generate a wide range of analogs for structure-activity relationship (SAR) studies. nih.gov

One common strategy involves the replacement of the piperidine core with other cyclic amines, such as piperazine, to probe the importance of the ring structure for biological activity. nih.govnih.gov In some cases, this replacement has been shown to be inconsequential to the desired activity profile, while in others it can be critical. nih.govnih.gov

Further diversification can be achieved by introducing substituents onto the piperidine nitrogen. This is typically accomplished after the nucleophilic substitution on the bromobutyl chain, as the piperidine nitrogen is often protected (e.g., with a Boc group) during the initial steps. Removal of the protecting group allows for N-alkylation, N-acylation, or N-arylation, introducing another point of diversity. For instance, reductive amination can be used to attach various groups to the piperidine nitrogen. nih.govgoogle.com

Intramolecular Cyclization Pathways for Novel Ring System Formation (if applicable to specific derivatives)

Derivatives of 4-(4-bromobutyl)piperidine can be designed to undergo intramolecular cyclization, leading to the formation of novel bicyclic or polycyclic ring systems. This strategy is a powerful tool for accessing complex molecular architectures from relatively simple linear precursors.

For a derivative of 4-(4-bromobutyl)piperidine, an intramolecular cyclization could occur if a nucleophilic group is present on a substituent attached to the piperidine nitrogen. For example, if the piperidine nitrogen is functionalized with a group containing a primary amine, thiol, or alcohol, this nucleophile could potentially attack the electrophilic carbon at the other end of the butyl chain (or a derivative thereof), leading to the formation of a new ring. An analogous process has been observed where a reaction between 1-thia-4,7-diazacyclononane and bromoacetyl bromide leads to an unexpected intramolecular cyclization, forming a bicyclic product. nih.gov This highlights the potential for intramolecular reactions to yield complex heterocyclic structures. The formation of such ring systems is highly dependent on the nature of the reacting groups, the length of the linker, and the reaction conditions.

Role As a Key Intermediate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems and Functionalized Molecules

The dual reactivity of 4-(4-bromobutyl)piperidine (B12977332) hydrobromide, stemming from the electrophilic carbon of the bromobutyl group and the nucleophilic nitrogen of the piperidine (B6355638) ring (after deprotonation), allows for its use in the synthesis of a wide array of more complex structures.

The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. nih.gov 4-(4-bromobutyl)piperidine hydrobromide serves as an excellent starting point for creating novel substituted piperidine derivatives. The secondary amine of the piperidine ring can be functionalized, while the terminal bromide on the butyl chain allows for nucleophilic substitution reactions to introduce various pharmacophores. This dual functionalization capability enables the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

For instance, the piperidine nitrogen can be acylated, alkylated, or incorporated into more complex heterocyclic systems. Simultaneously, the bromobutyl chain can be used to connect the piperidine core to another molecular fragment, such as an aromatic ring or another heterocycle, through reactions with nucleophiles like phenols, amines, or thiols. This strategy is instrumental in developing compounds targeting a range of receptors and enzymes. For example, derivatives of 4-substituted piperidines have been investigated for their potential as CCR5 inhibitors for anti-HIV-1 agents and as analgesics. nih.govnih.gov

Table 1: Examples of Potential Piperidine Derivatives from 4-(4-bromobutyl)piperidine and Their Pharmacological Relevance

| Derivative Type | Synthetic Strategy | Potential Pharmacological Target/Activity |

| N-Arylpiperidines | Reaction of the piperidine nitrogen with an activated aryl halide. | Opioid receptors, ion channels |

| N-Acylpiperidines | Acylation of the piperidine nitrogen with acyl chlorides or anhydrides. | Enzyme inhibitors, receptor antagonists |

| Ether-linked Piperidines | Substitution of the butyl bromide with an aryloxide or alkoxide. | GPCRs, transporter proteins |

| Amine-linked Piperidines | Reaction of the butyl bromide with a primary or secondary amine. | Kinase inhibitors, anti-infective agents |

The creation of rigid molecular architectures, such as fused or bridged ring systems, is a key strategy in modern drug design to enhance binding affinity and selectivity by reducing the conformational flexibility of a molecule. nih.gov The structure of 4-(4-bromobutyl)piperidine is well-suited for the synthesis of such polycyclic systems.

An intramolecular cyclization reaction can be induced where the piperidine nitrogen attacks the electrophilic carbon at the end of the bromobutyl chain. This would result in the formation of a fused bicyclic system. Alternatively, by introducing another reactive site, the bromobutyl chain can participate in cyclization reactions to form bridged structures. These rigid scaffolds are found in various biologically active natural products and are sought after in medicinal chemistry to improve drug-like properties. nih.govresearchgate.net The systematic use of bridging moieties can provide valuable insights into the topology of receptor binding pockets. nih.gov

Application in Linker Chemistry for Conjugate and Multivalent Compound Synthesis

Linker chemistry is crucial for the development of complex therapeutic modalities like antibody-drug conjugates (ADCs), PROTACs (proteolysis-targeting chimeras), and other multivalent compounds. These linkers connect different molecular components, such as a targeting moiety and a payload, and their chemical nature influences the stability, solubility, and release mechanism of the final conjugate.

This compound is a prototypical bifunctional linker. The piperidine ring can be attached to one part of a conjugate, while the bromobutyl group provides a reactive handle for attachment to a second component. The four-carbon chain offers a defined spatial separation between the two conjugated parts, which can be critical for biological activity.

Table 2: Bifunctional Linking Capability of 4-(4-bromobutyl)piperidine

| Reactive Site | Type of Reaction | Potential Conjugation Partner |

| Piperidine Nitrogen | Nucleophilic addition, acylation, reductive amination | Carboxylic acids, aldehydes, activated esters on a payload or targeting molecule. |

| Bromobutyl Group | Nucleophilic substitution | Thiols (e.g., on a cysteine residue of an antibody), phenols, amines. |

Considerations for Industrial-Scale Production of Downstream Pharmaceutical Intermediates

Key factors include:

Starting Material Sourcing: The cost and availability of raw materials, such as piperidine and reagents for introducing the bromobutyl sidechain, are critical for economic viability.

Process Optimization: Reaction conditions, including solvent choice, temperature, and reaction time, must be optimized to maximize yield and minimize the formation of impurities. A patent for producing other piperidine derivatives highlights the importance of selecting appropriate reagents and conditions for large-scale synthesis. google.com

Purification: Efficient and scalable purification methods are necessary. Crystallization of the hydrobromide salt is often a preferred method for purifying intermediates on an industrial scale as it can effectively remove impurities.

Safety and Environmental Impact: The handling of hazardous reagents, such as brominating agents, and the management of waste streams are significant concerns in large-scale production. The development of greener synthetic routes is an ongoing goal in the pharmaceutical industry.

Applications in Medicinal Chemistry and Radiopharmaceutical Research

Development of Ligands for Neurotransmitter Receptors

The piperidine (B6355638) nucleus is a common feature in many centrally acting drugs. The butylpiperidine side chain, readily introduced using 4-(4-bromobutyl)piperidine (B12977332) hydrobromide, is particularly important for targeting various neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors.

Synthesis of Novel and Selective Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a key target in the treatment of several neuropsychiatric disorders. The development of selective D4 receptor antagonists has been a major focus of research, with the goal of achieving therapeutic efficacy with fewer side effects compared to non-selective dopamine antagonists.

Recent studies have highlighted the importance of the piperidine scaffold in achieving high affinity and selectivity for the D4 receptor. For instance, novel piperidine-based ligands have been synthesized and evaluated for their D4 receptor binding affinity. These studies have shown that variations in the distance between key pharmacophoric features, often modulated by a linker such as the butyl chain, can significantly impact D4 receptor affinity and selectivity over other dopamine receptor subtypes like D2 and D3. In the synthesis of these antagonists, 4-(4-bromobutyl)piperidine hydrobromide can be utilized to introduce the N-butylpiperidine moiety by reacting it with a suitable nucleophile, such as a primary or secondary amine present on a core scaffold.

| Compound Class | Receptor Target | Key Structural Feature |

| Piperidine-based ligands | Dopamine D4 | Butyl chain connecting piperidine to another pharmacophore |

| 4,4-difluoropiperidine ethers | Dopamine D4 | 4,4-difluoropiperidine scaffold |

Research has shown that derivatives with a terminal butyl chain exhibit distinct structure-activity relationships. For example, certain compounds have demonstrated high antagonist potency at the D4 receptor. acs.org

Exploration of Serotonin Receptor Modulators (e.g., 5-HT1A Receptor, Serotonin Transporter (SERT))

The serotonin system is implicated in a wide range of physiological and pathological processes, making its receptors and transporters important therapeutic targets. The 5-HT1A receptor, in particular, is a target for anxiolytics and antidepressants.

Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands. The synthesis of these compounds often involves the connection of an arylpiperazine moiety to another cyclic group through a flexible alkyl chain. The combination of a heterocyclic nucleus, a butyl chain, and a 4-substituted piperidine is known to be critical for high affinity to 5-HT1A receptors.

While direct synthesis examples using this compound for prominent serotonin modulators are not always explicitly detailed in the literature, its utility as a building block is evident from the common structural motifs. For instance, in the synthesis of analogs of the well-known 5-HT1A antagonist WAY-100635, which contains an N-substituted piperazine (B1678402), a similar bromo-functionalized precursor could be employed to introduce the linker and a terminal cyclic amine.

| Receptor/Transporter | Ligand Class | Common Structural Elements |

| 5-HT1A Receptor | Arylpiperazines | Heterocyclic nucleus, Propyl/Butyl chain, 4-substituted piperazine/piperidine |

| SERT | Various | Often contain a piperidine or related nitrogenous ring |

Strategies for Developing Dual-Targeting Ligands with Enhanced Therapeutic Profiles

Multitarget-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously, have emerged as a promising strategy in drug discovery, particularly for complex multifactorial diseases like schizophrenia. The rationale is that modulating multiple targets can lead to improved therapeutic outcomes compared to single-target therapies.

A common approach in the development of atypical antipsychotics is to combine dopamine D2 and serotonin 5-HT1A receptor modulation in a single molecule. Many of these dual-targeting ligands feature a core structure connected via an alkyl linker to a piperidine or piperazine ring. For example, the synthesis of analogs of the antipsychotic drug cariprazine, which has a dual D3/D2 and 5-HT1A receptor profile, has involved the use of piperidine-containing building blocks.

The compound this compound is an ideal precursor for synthesizing such dual-targeting ligands. The bromobutyl group allows for the covalent attachment to one pharmacophore, while the piperidine nitrogen can be functionalized to connect to the second pharmacophore, effectively bridging the two key structural motifs.

Preparation of Polyamine Analogs with Potential Biological Activities

Polyamines are ubiquitous polycationic molecules essential for cell growth and proliferation. The development of synthetic polyamine analogs is a significant area of research for creating agents with antitumor and antiparasitic activities. These analogs often feature modified backbones or terminal groups to achieve their biological effects.

The synthesis of polyamine analogs can incorporate cyclic structures like piperidine to impart specific conformational constraints or to alter physicochemical properties. A general and effective method for synthesizing such analogs is through the N-alkylation of amines with haloalkanes. In this context, this compound can be used to introduce a butylpiperidine moiety into a polyamine backbone. This can be achieved through solid-phase synthesis, where a resin-bound amine is alkylated with the bromobutylpiperidine derivative. This methodology allows for the construction of polyamines containing piperidine moieties, which can then be evaluated for their biological activities.

Role as a Precursor in Radiopharmaceutical Development

Radiopharmaceuticals play a crucial role in diagnostic imaging, allowing for the non-invasive visualization of biological processes in vivo. The design of these agents involves chelating a radionuclide, such as technetium-99m (99mTc), with a ligand that directs the complex to the target tissue.

Synthesis of 99mTc-Bis(aminoethanethiol) Complexes for Diagnostic Imaging

Technetium-99m labeled bis(aminoethanethiol) (BAT) complexes are a class of neutral, lipid-soluble radiopharmaceuticals developed for brain perfusion imaging with Single Photon Emission Computed Tomography (SPECT). The biodistribution of these complexes can be fine-tuned by modifying the side chains attached to the BAT core structure.

The synthesis of these imaging agents involves preparing a BAT ligand with a desired side chain, followed by complexation with 99mTc. The this compound molecule is a suitable precursor for creating a BAT ligand with a butylpiperidine side chain. The synthesis would involve the reaction of the bromobutyl group with an amine on the BAT ligand scaffold. The resulting N-substituted BAT ligand can then be labeled with 99mTc. The piperidine group in the side chain can influence the lipophilicity and receptor affinity of the final 99mTc complex, thereby affecting its brain uptake and retention properties. Studies with similar BAT complexes containing amine sidechains have shown that the structure of the sidechain is critical for achieving favorable biodistribution for brain imaging.

Structure-Activity Relationship (SAR) Studies of Derived Bioactive Compounds

Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry and drug discovery that investigates how the chemical structure of a compound influences its biological activity. oncodesign-services.comslideshare.netdrugdesign.org By systematically modifying parts of a molecule and evaluating the resulting changes in efficacy, potency, and selectivity, researchers can identify the key structural features responsible for the desired pharmacological effects. oncodesign-services.comslideshare.net This process guides the optimization of lead compounds into viable drug candidates with improved properties and fewer side effects. oncodesign-services.comslideshare.net For compounds derived from the synthetic precursor this compound, SAR studies have been instrumental in understanding their interactions with various biological targets, particularly receptors in the central nervous system.

Impact of Butyl Chain Length and Substituents on Receptor Affinity and Selectivity

The four-carbon butyl chain of 4-(4-bromobutyl)piperidine serves as a versatile linker, and modifications to its length, as well as the introduction of various substituents on the piperidine ring and terminal groups, have profound effects on receptor binding and selectivity.

Research on a variety of piperidine-based ligands has demonstrated that the length of the alkyl chain connecting the piperidine core to another part of the molecule is a crucial determinant of receptor affinity. For instance, in one study on phenoxyalkylpiperidines targeting the sigma-1 (σ1) receptor, increasing the linker from a three-carbon (propyl) to a four-carbon (butyl) chain enhanced σ1 affinity. uniba.it This suggests the longer chain allows the terminal phenoxy moiety to better occupy a hydrophobic region within the receptor's binding site, leading to more favorable hydrophobic interactions. uniba.it Conversely, studies on other receptor types, such as muscarinic cholinoceptors, have shown that lengthening an alkyl chain can decrease affinity, indicating steric constraints within the receptor's binding pocket that cannot accommodate longer chains. nih.gov

The effect of the chain length can also be inconsistent across different series of compounds or receptor subtypes. In some series of piperazine and piperidine derivatives targeting sigma-1 (σ1) and sigma-2 (σ2) receptors, there was no clear influence of the alkyl linker length on affinity. nih.govnih.gov Similarly, in a series of coumarin-based inhibitors, increasing the spacer length from a two-methylene unit led to decreased inhibitory potency against acetylcholinesterase (AChE) but improved activity against butyrylcholinesterase (BChE), highlighting how chain length can modulate selectivity between related enzymes. mdpi.com

Substituents on the aromatic rings and the piperidine moiety also play a significant role in determining receptor affinity and selectivity. In a series of σ1 receptor ligands, derivatives with a p-chloro substituent consistently showed slightly higher affinity than their p-methoxy counterparts, suggesting a benefit for more hydrophobic atoms in that position. uniba.it However, other substitutions can be detrimental; the introduction of a 4-hydroxylphenyl group was generally found to decrease affinity for both σ1 and σ2 receptors, while a 4-fluorophenyl substituent resulted in the weakest σ1 ligand within its series. nih.gov The substitution pattern on the piperidine ring itself is also critical. For example, adding methyl groups to the 2,2,6,6-positions of the piperidine ring in certain phenoxyalkylpiperidines resulted in a complete loss of measurable σ1 affinity. uniba.it

The following table summarizes the structure-activity relationships of various piperidine derivatives, illustrating the impact of chain length and substituents on sigma receptor affinity.

| Compound Series | Modification | Target(s) | Effect on Affinity | Reference |

| Phenoxyalkylpiperidines | Increasing linker from propyl to butyl | σ1 Receptor | Increased affinity | uniba.it |

| Benzylpiperidines | 4-hydroxylphenyl vs. unsubstituted | σ1/σ2 Receptors | Decreased affinity | nih.gov |

| Benzylpiperidines | 4-fluorophenyl substituent | σ1 Receptor | Decreased affinity (poorest in series) | nih.gov |

| Phenoxyalkylpiperidines | p-chloro vs. p-methoxy substituent | σ1 Receptor | p-chloro showed higher affinity | uniba.it |

| Diphenylacetylcholines | Lengthening alkyl chain | Muscarinic Receptors | Decreased affinity | nih.gov |

| Coumarin Derivatives | Increasing aminoalkoxy chain length | AChE / BChE | Decreased AChE affinity, Increased BChE affinity | mdpi.com |

| Piperazine Derivatives | Varying alkylic linker length | σ1 Receptor | No evident influence | nih.gov |

Elucidation of Pharmacophoric Features Essential for Biological Activity

A pharmacophore is an abstract description of the molecular features necessary for a molecule to interact with a specific biological target and trigger a response. nih.govresearchgate.net SAR studies on bioactive compounds derived from 4-(4-bromobutyl)piperidine have helped to define the key pharmacophoric features required for their activity, particularly for targets like sigma (σ) and histamine H3 receptors. nih.gov

For many piperidine-based ligands, especially those targeting sigma receptors, a common pharmacophore model has been developed. nih.gov This model generally consists of three main components:

A Central Basic Amine: The nitrogen atom within the piperidine ring is a crucial feature. nih.govnih.gov At physiological pH, this nitrogen is typically protonated, allowing it to form a key ionic bond or salt bridge with acidic amino acid residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), in the receptor's binding pocket. nih.gov Docking studies of high-affinity ligands have shown this ionized nitrogen interacting with residues like Glu172 and Asp126 in the σ1 receptor. nih.gov

Two Hydrophobic Regions: The model includes a primary and a secondary hydrophobic binding site. nih.govnih.gov These sites accommodate lipophilic parts of the molecule, such as aromatic or cycloalkyl groups. The butyl chain derived from 4-(4-bromobutyl)piperidine often acts as a spacer, positioning a terminal hydrophobic group correctly into one of these pockets. uniba.itnih.gov The optimal distance between these hydrophobic features is a key characteristic of potent and selective ligands. nih.gov

Hydrogen Bond Acceptors/Donors: Besides the primary ionic interaction, other specific interactions like hydrogen bonds are often essential. For instance, high-affinity σ1 receptor ligands have been shown to form a hydrogen bond with the side chain of Glu172. nih.gov

The piperidine ring itself has been identified as a highly influential structural element for activity at the σ1 receptor. nih.gov The combination of the basic nitrogen center and the attached alkyl chain allows the molecule to orient itself within the binding site to engage with these key pharmacophoric points. Molecular modeling and computational studies are frequently used to visualize these interactions and refine pharmacophore models, guiding the design of new compounds with enhanced biological activity. nih.gov

Analytical and Spectroscopic Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of 4-(4-bromobutyl)piperidine (B12977332) Hydrobromide. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and types of protons and carbons, their chemical environments, and their connectivity.

In the ¹H NMR spectrum of 4-(4-bromobutyl)piperidine Hydrobromide, specific chemical shifts (δ) are anticipated for the distinct proton environments within the molecule. The protons on the carbon adjacent to the bromine atom in the butyl chain are expected to appear at a downfield chemical shift, typically in the range of 3.3-3.5 ppm, due to the deshielding effect of the electronegative bromine atom. docbrown.info The protons on the piperidine (B6355638) ring will exhibit characteristic signals. The axial and equatorial protons on the carbons adjacent to the nitrogen atom will likely appear as broad multiplets, influenced by the protonation of the nitrogen and the resulting conformational dynamics. For piperidine itself, these protons typically resonate around 2.79 ppm. chemicalbook.com The remaining methylene (B1212753) protons of the butyl chain and the piperidine ring would be observed at upfield chemical shifts, generally between 1.2 and 2.0 ppm. The presence of the hydrobromide salt can lead to a downfield shift and broadening of the N-H proton signal, which is often observed over a wide range and may exchange with residual water in the solvent.

The ¹³C NMR spectrum provides complementary information. The carbon atom bonded to the bromine atom is expected to have a chemical shift in the range of 30-40 ppm. researchgate.net The carbons of the piperidine ring will show distinct signals, with the carbons adjacent to the nitrogen atom appearing in the region of 40-50 ppm. The other carbons of the butyl chain and the piperidine ring will resonate at higher field strengths. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) Techniques (e.g., ESI/MS, HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and ionic compounds, making it well-suited for the analysis of the hydrobromide salt.

In a typical ESI-MS experiment in positive ion mode, the compound is expected to be detected as its protonated molecular ion, [M+H]⁺, where M is the free base, 4-(4-bromobutyl)piperidine. The isotopic pattern of this ion would be characteristic of a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of the [M+H]⁺ ion of 4-(4-bromobutyl)piperidine would likely involve the loss of the butyl group or cleavage of the piperidine ring. Common fragmentation pathways for piperidine derivatives involve the formation of iminium ions. For instance, cleavage of the butyl chain could lead to the formation of a piperidinemethyl cation. The presence of the bromobutyl group could also lead to characteristic fragmentation patterns, such as the loss of HBr or the bromine radical.

Other Chromatographic and Spectroscopic Techniques Employed in Chemical Research

In addition to the primary techniques discussed above, other chromatographic and spectroscopic methods can provide valuable information in the research and analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the free base, 4-(4-bromobutyl)piperidine. Due to the polarity and potential for thermal degradation of the hydrobromide salt, derivatization may be necessary to improve volatility and chromatographic performance. The mass spectra obtained from GC-MS provide detailed information about the fragmentation patterns, which can aid in structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique that can confirm the presence of key functional groups in the molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations for the alkyl groups (typically in the 2800-3000 cm⁻¹ region), N-H stretching vibrations for the secondary ammonium (B1175870) salt (which can be broad and centered around 2700-3000 cm⁻¹), and C-Br stretching vibrations (typically in the 500-700 cm⁻¹ region). nist.gov

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of reactions involving this compound and for preliminary purity assessment. rsc.org A suitable solvent system can be developed to achieve good separation of the compound from other components of a reaction mixture. Visualization can be achieved using a variety of methods, including staining with potassium permanganate (B83412) or other suitable reagents.

Computational and Theoretical Investigations of 4 4 Bromobutyl Piperidine Hydrobromide and Its Analogs

Molecular Docking Studies for Predicting Ligand-Receptor Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nanobioletters.com This method is fundamental in drug design for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. rsc.orgnih.govnih.gov For analogs of 4-(4-bromobutyl)piperidine (B12977332), docking studies are instrumental in identifying key interactions that govern their biological activity. researchgate.netnih.govresearchgate.net

In a typical docking study involving a piperidine (B6355638) derivative, the three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). mdpi.com The ligand, such as an analog of 4-(4-bromobutyl)piperidine, is then computationally placed into the binding site of the receptor. A scoring function is used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), with lower values indicating a more favorable interaction. nanobioletters.com

Research on various piperidine derivatives reveals common interaction patterns responsible for their affinity to receptors like sigma receptors, cholinesterases, or G-protein coupled receptors. nih.govnih.govnih.gov These interactions often involve:

Salt Bridges: The protonated nitrogen atom of the piperidine ring frequently forms strong electrostatic interactions, or salt bridges, with acidic amino acid residues like aspartate (Asp) and glutamate (B1630785) (Glu) in the receptor's binding site. nih.gov

Hydrogen Bonds: The nitrogen atom can also act as a hydrogen bond donor, while other functional groups on the ligand can act as acceptors or donors, forming stabilizing hydrogen bonds with the protein backbone or side chains. nih.gov

Hydrophobic Interactions: The carbon skeleton of the piperidine ring and its substituents, such as the butyl chain, engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine. nih.gov

π-Cation Interactions: The positively charged piperidine nitrogen can interact favorably with the electron-rich aromatic rings of residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.govnih.gov

These studies allow researchers to build structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.gov By understanding how analogs of 4-(4-bromobutyl)piperidine bind, modifications can be proposed to enhance potency and selectivity. nih.gov

Table 1: Summary of Ligand-Receptor Interactions Predicted by Molecular Docking for Piperidine Analogs

| Interaction Type | Ligand Moiety Involved | Typical Receptor Residues | Significance in Binding |

|---|---|---|---|

| Salt Bridge | Protonated Piperidine Nitrogen | Aspartate (Asp), Glutamate (Glu) nih.gov | Anchors the ligand in the binding pocket. |

| Hydrogen Bonding | Piperidine N-H, other polar groups | Serine (Ser), Threonine (Thr), Glutamate (Glu) nih.gov | Contributes to binding specificity and affinity. |

| Hydrophobic Contact | Alkyl chains, aromatic rings | Leucine (Leu), Valine (Val), Phenylalanine (Phe) nih.gov | Stabilizes the ligand within nonpolar pockets. |

| π-Cation Interaction | Protonated Piperidine Nitrogen | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) nih.govnih.gov | Provides strong, specific stabilization. |

Molecular Dynamics (MD) Simulations for Analyzing Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of the atoms. mdpi.com This method is crucial for assessing the stability of the binding pose predicted by docking and for understanding the conformational flexibility of both the ligand and the receptor. rsc.orgnih.gov

For complexes involving piperidine analogs, MD simulations are typically run for nanoseconds to microseconds. nih.govresearchgate.net The simulation begins with the docked pose of the ligand-receptor complex, which is then solvated in a box of water molecules and ions to mimic physiological conditions. nih.gov

Key insights gained from MD simulations include:

Conformational Changes: MD can reveal subtle or significant conformational changes in the receptor's flexible loops upon ligand binding, which are often missed by static docking. mdpi.com It also shows the conformational freedom of the ligand within the binding site, such as the flexibility of the butyl chain in 4-(4-bromobutyl)piperidine. nih.gov

Interaction Dynamics: The persistence of key interactions (like hydrogen bonds and salt bridges) identified in docking can be analyzed over the course of the simulation. MD can show whether an interaction is stable, transient, or part of a network of interactions. nih.gov

These dynamic analyses provide a more realistic and accurate picture of the binding event, helping to refine lead compounds and explain the molecular basis of their activity. rsc.orgnih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

| Parameter | Description | Insight Provided |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. researchgate.net | Assesses the structural stability of the ligand in the binding site and the protein's overall fold. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein, highlighting areas affected by ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Indicates whether the protein undergoes significant conformational changes (e.g., opening or closing) during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Quantifies the stability of key polar interactions that contribute to binding affinity. researchgate.net |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule accessible to the solvent. researchgate.net | Reveals changes in the exposure of hydrophobic or hydrophilic regions upon binding. |

Quantum Chemical Calculations for Understanding Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. researchgate.netderpharmachemica.com These methods provide detailed information that is not accessible through classical mechanics-based approaches like docking and MD. For 4-(4-bromobutyl)piperidine and its analogs, quantum calculations can elucidate fundamental aspects of their chemical nature.

Key applications of quantum chemical calculations include:

Molecular Geometry Optimization: DFT is used to determine the most stable three-dimensional structure (conformation) of the molecule by finding the geometry with the lowest electronic energy. derpharmachemica.com For piperidine derivatives, this can predict the preference for axial versus equatorial substitution on the ring. nih.govresearchgate.net

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netderpharmachemica.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. derpharmachemica.com It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For 4-(4-bromobutyl)piperidine, the MEP would highlight the electronegative bromine atom and the region around the protonated nitrogen as key sites for interaction.

Reactivity Descriptors: Based on electronic properties, various reactivity descriptors can be calculated to predict how and where a molecule will react. researchgate.netnih.gov This is valuable for understanding potential metabolic pathways or designing chemical syntheses.

These theoretical investigations provide a deep understanding of the molecule's inherent characteristics, complementing the interaction-focused insights from docking and MD simulations. nih.govresearchgate.net

Table 3: Common Descriptors from Quantum Chemical Calculations and Their Significance

| Descriptor | Definition | Significance for Chemical Behavior |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the Highest Occupied Molecular Orbital. derpharmachemica.com | Relates to the capacity to donate electrons (nucleophilicity). |

| ELUMO (Energy of LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. derpharmachemica.com | Relates to the capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). researchgate.net | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. derpharmachemica.com | Identifies electron-rich and electron-poor regions, predicting sites for electrostatic interactions. |

| Partial Atomic Charges | The distribution of electron density among the atoms in a molecule. nih.gov | Helps to model electrostatic interactions in force fields used for MD simulations. |

Future Research Directions and Translational Perspectives

Expanding the Scope of Derivatization to Explore Novel Chemical Space

The exploration of novel chemical space is a critical endeavor in modern drug discovery, with a notable shift from flat, two-dimensional molecules to more complex three-dimensional (3D) structures. rsc.orgyork.ac.uk The piperidine (B6355638) ring is a key scaffold in this effort, and compounds like 4-(4-bromobutyl)piperidine (B12977332) provide two distinct points for modification, enabling the systematic expansion of 3D fragment libraries. whiterose.ac.uknih.gov

Future research will focus on leveraging these modification points to generate extensive libraries of novel compounds. The secondary amine of the piperidine ring can be functionalized with various substituents (e.g., N-acetylation, N-mesylation, N-benzylation), while the bromobutyl chain is an effective electrophile for alkylating a wide range of nucleophiles. nih.gov This dual reactivity allows for the creation of a large matrix of derivatives from a single starting scaffold.

A key direction is the synthesis of all possible regio- and diastereoisomers of substituted piperidines to maximize 3D shape diversity. rsc.orgwhiterose.ac.uk Techniques such as pyridine (B92270) hydrogenation, base-mediated epimerization, and diastereoselective lithiation can be employed to access previously under-explored isomers. whiterose.ac.uk By systematically preparing and analyzing these derivatives, researchers can populate fragment screening collections with molecules possessing greater structural complexity, which is crucial for identifying hits against challenging biological targets. rsc.orgwhiterose.ac.uk The analysis of virtual libraries generated from these piperidine scaffolds has already shown that they consist of 3D molecules with properties suitable for fragment-based drug discovery programs. rsc.orgwhiterose.ac.uk

Targeted Synthesis of Advanced Therapeutic Candidates Based on Identified Biological Activities

The piperidine moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The 4-(4-bromobutyl)piperidine hydrobromide scaffold is an ideal starting point for the targeted synthesis of new therapeutic agents by attaching it to other known pharmacophoric elements.

Research has demonstrated the value of this approach across various therapeutic areas:

Dopamine (B1211576) Receptor Ligands: New piperidine-based ligands have been synthesized as potent and selective antagonists for the dopamine D4 receptor (D4R), which are being investigated as potential treatments for glioblastoma. nih.gov In these designs, the piperidine acts as a core structural element, and variations in the linker length, such as a butyl chain, are explored to optimize affinity and selectivity for the receptor. nih.gov The synthesis often involves coupling the piperidine-containing fragment with another moiety, such as a quinolinone nucleus, to create the final active compound. nih.gov

Opioid Receptor Modulators: The scaffold is useful in developing ligands for opioid receptors. For instance, it can be used to synthesize dual-target ligands that act on both the mu-opioid receptor (MOR) and the dopamine D3 receptor (D3R), aiming for non-addictive pain management therapeutics. nih.gov The synthesis can involve the alkylation of a primary amine with the bromobutyl group of a piperidine-containing structure. nih.gov Similar strategies have been used to create κ-opioid antagonists by modifying known structures like GNTI, where the synthesis of an N'-(4-aminobutyl)GNTI derivative was a key step. bath.ac.uk

Enzyme Inhibitors: The versatility of the scaffold extends to the development of enzyme inhibitors. For example, derivatives have been synthesized as potent α-glucosidase inhibitors for potential use in diabetes treatment. mdpi.com Research in this area has shown that the nature of the N-substituent on the piperidine ring is a key factor influencing inhibitory activity. mdpi.com Similarly, related structures have been used to develop inhibitors for histone deacetylase 10 (HDAC10), a target in neuroblastoma, by alkylating a building block with N-(4-bromobutyl)acetamide. chemrxiv.org

Future work will continue to build on these successes by using the 4-(4-bromobutyl)piperidine scaffold to link different pharmacophores, vary linker lengths, and fine-tune stereochemistry to create next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Development of More Efficient and Sustainable Synthetic Methodologies

While this compound is a valuable building block, the development of more efficient and environmentally sustainable methods for its synthesis and subsequent derivatization is a key future objective. Current synthetic approaches often rely on traditional methods that may involve harsh reagents or generate significant waste.

Future research in this area will likely focus on several key strategies:

Catalytic Methods: Exploring novel catalytic systems for the synthesis of the piperidine core itself, such as improved methods for pyridine hydrogenation, can increase efficiency and reduce the need for stoichiometric reagents. whiterose.ac.uk

Flow Chemistry: Implementing continuous flow processes for the synthesis and derivatization of piperidines can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing.

Unified Reaction Conditions: Developing unified reaction conditions that can be applied to a broad range of substrates to create diverse piperidine derivatives would streamline the synthesis of compound libraries. whiterose.ac.uk For example, using conformational control and standardized epimerization conditions allows for the transformation of cis-piperidines into their trans-diastereoisomers, providing access to a wider range of chemical structures from a common intermediate. rsc.orgwhiterose.ac.uk

These advancements will not only make the synthesis of 4-(4-bromobutyl)piperidine derivatives more cost-effective and scalable but also align with the growing demand for sustainable practices in the chemical and pharmaceutical industries.

Emerging Applications in Materials Science and Other Scientific Disciplines

While the primary application of this compound and its derivatives has been in medicinal chemistry, its bifunctional nature presents opportunities in other scientific fields, particularly materials science. The ability to incorporate a cyclic amine and a reactive alkyl halide into a single molecule is attractive for the synthesis of functional materials.

Potential emerging applications include:

Functional Polymers: The piperidine nitrogen can be incorporated into polymer backbones or used as a pendant group to impart specific properties, such as pH-responsiveness or metal-ion chelation. The bromobutyl group can serve as an initiation site for controlled radical polymerization techniques (e.g., ATRP) or as a reactive handle for post-polymerization modification, allowing for the creation of well-defined polymer architectures.

Ionic Liquids: Quaternization of the piperidine nitrogen can lead to the formation of piperidinium-based ionic liquids. By carefully selecting the counter-anion and other substituents, it may be possible to design task-specific ionic liquids with tailored properties for use as solvents in organic synthesis, electrolytes in electrochemical devices, or as catalysts.

Surface Modification: The compound can be used to functionalize surfaces. The piperidine or the bromoalkyl group could be anchored to a solid support (e.g., silica (B1680970), gold nanoparticles), leaving the other functional group available for further reactions. This could be used to create stationary phases for chromatography, solid-supported catalysts, or biocompatible coatings for medical implants.

Future research will involve exploring these possibilities by systematically studying the incorporation of this and related piperidine building blocks into different material systems and characterizing the properties of the resulting materials.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4-bromobutyl)piperidine Hydrobromide?

Methodological Answer: The compound can be synthesized via alkylation of piperidine with 1,4-dibromobutane. Key steps include:

- Alkylation Reaction: Piperidine reacts with 1,4-dibromobutane in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux conditions. The bromobutyl chain attaches to the piperidine nitrogen.

- Salt Formation: The intermediate is treated with hydrobromic acid (HBr) to form the hydrobromide salt, improving crystallinity and stability .

- Purification: Recrystallization from ethanol or methanol yields high-purity product. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).

Q. How should researchers characterize this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy: Confirm structure via NMR (expected signals: δ 1.6–1.8 ppm for -CH-Br, δ 3.2–3.5 ppm for piperidine N-CH-) and NMR .

- Mass Spectrometry (MS): ESI-MS or EI-MS should show molecular ion peaks corresponding to CHBrN (base) and Br counterion.

- Elemental Analysis: Verify Br content matches theoretical values (e.g., ~29.5% Br by weight).

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound in receptor-binding studies?

Methodological Answer:

- Radioligand Displacement Assays: Use -labeled ligands (e.g., for opioid or GABA receptors) to measure competitive binding. Example protocol:

- Electrophysiology: For ion channel targets (e.g., GABA), use patch-clamp recordings in transfected HEK293 cells to evaluate modulation of GABA-induced currents .

Q. What strategies mitigate instability of this compound during storage or reactions?

Methodological Answer:

- Storage: Store desiccated at -20°C in amber vials to prevent hydrolysis of the bromobutyl group.

- Reaction Handling: Avoid prolonged exposure to moisture or basic conditions. Quench excess HBr with aqueous NaHCO post-synthesis.

- Stability Monitoring: Use HPLC (C18 column, mobile phase: 0.1% TFA in HO/MeOH) to track degradation products like piperidine or butanol derivatives .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural confirmation?

Methodological Answer:

- Cross-Validation: Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian or ADF software).

- Isotopic Labeling: Synthesize deuterated analogs to assign ambiguous proton signals.

- X-ray Crystallography: If crystals are obtainable, resolve the structure to confirm stereochemistry and salt form .

Q. What experimental designs address low yields in alkylation reactions for this compound?

Methodological Answer:

- Optimize Reaction Conditions:

- Vary solvent polarity (e.g., DMF vs. THF) to improve nucleophilicity of piperidine.

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Adjust stoichiometry (e.g., 1.2:1 ratio of 1,4-dibromobutane to piperidine).

- Byproduct Analysis: Identify side products (e.g., di-alkylated piperidine) via GC-MS and optimize reaction time/temperature to minimize them .

Contradiction Analysis and Replication

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

- Standardize Assay Protocols: Ensure consistent cell lines (e.g., CHO vs. HEK293), buffer pH, and ligand concentrations.

- Replicate Key Findings: Repeat experiments using identical batches of the compound to rule out batch-to-batch variability.

- Meta-Analysis: Compare data across studies using statistical tools (e.g., two-sided t-tests) to identify outliers or methodological biases .

Safety and Handling

Q. What are critical safety considerations when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.